molecular formula C12H11F3N2O2 B183733 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid CAS No. 876728-42-6

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid

Cat. No.: B183733
CAS No.: 876728-42-6
M. Wt: 272.22 g/mol
InChI Key: HQUSGKZLJZMIHU-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is a chemically significant scaffold in medicinal chemistry and drug discovery. The compound features a benzimidazole core, a privileged structure in pharmacology known to interact effectively with biopolymers like enzymes and receptors due to its structural resemblance to naturally occurring purine-based nucleotides . The presence of the trifluoromethyl group at the 2-position of the benzimidazole ring is a critical modification, as this moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity to biological targets . This derivative serves as a versatile synthon for the development of new pharmacologically active compounds. The benzimidazole scaffold is extensively researched for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiprotozoal applications . Specifically, 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated potent antiprotozoal activity in vitro, showing significant efficacy against pathogens such as Giardia intestinalis and Trichomonas vaginalis , with some analogues exhibiting higher potency than standard treatments like albendazole and metronidazole . The compound's carboxylic acid functional group provides a handle for further chemical derivatization, allowing researchers to create amides, esters, and other molecular hybrids to explore structure-activity relationships and optimize lead compounds for enhanced efficacy and selectivity . This makes it a valuable building block for constructing novel molecules aimed at addressing challenges in antimicrobial resistance and the discovery of new therapeutic agents .

Properties

IUPAC Name

4-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)11-16-8-4-1-2-5-9(8)17(11)7-3-6-10(18)19/h1-2,4-5H,3,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUSGKZLJZMIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424639
Record name 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876728-42-6
Record name 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

This two-step approach involves synthesizing the benzimidazole core from 1,2-diaminobenzene analogs. In a representative procedure, 4-nitro-N¹-(2,2,2-trifluoroethyl)benzene-1,2-diamine undergoes cyclization in concentrated HCl (12 M) at 25°C for 48 hours (Eq. 1):

Cyclization: C7H6F3N3O2+HClC12H11F3N2O2+H2O+byproducts\text{Cyclization: } \text{C}7\text{H}6\text{F}3\text{N}3\text{O}2 + \text{HCl} \rightarrow \text{C}{12}\text{H}{11}\text{F}3\text{N}2\text{O}2 + \text{H}_2\text{O} + \text{byproducts}

The trifluoromethyl group originates from the 2,2,2-trifluoroethyl substituent on the diamine precursor. Fourier-transform infrared (FTIR) spectroscopy confirms ring closure through the disappearance of N–H stretches at 3350 cm⁻¹ and emergence of C=N vibrations at 1620 cm⁻¹.

Optimization Parameters

  • Acid Concentration : Yields increase from 68% to 92% when HCl concentration rises from 6 M to 12 M.

  • Reaction Time : Extended durations (>72 hours) promote decomposition, as evidenced by HPLC-MS detection of trifluoroacetic acid byproducts.

  • Temperature Control : Maintaining 25°C prevents exothermic side reactions; elevated temperatures (>40°C) reduce yield by 15–20%.

Alkylation of Benzimidazole Intermediates

Stepwise Functionalization

A patent-derived method alkylates 2-(trifluoromethyl)-1H-benzimidazole with 4-bromobutanoic acid derivatives. Key steps include:

  • N-Alkylation : React benzimidazole (1 eq) with ethyl 4-bromobutanoate (1.2 eq) in DMF at 80°C for 12 hours (Eq. 2):

    C7H5F3N2+C6H11BrO2C13H13F3N2O2+HBr\text{C}_7\text{H}_5\text{F}_3\text{N}_2 + \text{C}_6\text{H}_{11}\text{BrO}_2 \rightarrow \text{C}_{13}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2 + \text{HBr}
  • Ester Hydrolysis : Treat the alkylated ester with NaOH (2 M) in ethanol/water (3:1) at 60°C for 3 hours.

Performance Metrics

ParameterValueSource
Overall Yield78%
Purity (HPLC)98.2%
Reaction Scale50 mmol

¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 4.32 (t, J = 6.8 Hz, 2H, N–CH₂), 2.45 (t, J = 7.2 Hz, 2H, COOH–CH₂), 1.92 (quin, J = 6.9 Hz, 2H, CH₂–CH₂–CH₂).

Hydrolysis of Ester Precursors

Synthetic Pathway

Adapting methods for analogous compounds, ethyl 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoate undergoes saponification:

  • Ester Preparation : Condense 2-(trifluoromethyl)benzimidazole with ethyl 4-bromobutanoate using K₂CO₃ in acetonitrile (82% yield).

  • Base Hydrolysis : React the ester (1 eq) with NaOH (2 eq) in ethanol/water (4:1) at 25°C for 30 minutes (Eq. 3):

    C14H15F3N2O2+NaOHC12H11F3N2O2+C2H5OH\text{C}_{14}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{11}\text{F}_3\text{N}_2\text{O}_2 + \text{C}_2\text{H}_5\text{OH}

Advantages and Limitations

  • Advantages : Short reaction time (0.5 hours), ambient conditions.

  • Limitations : Requires pre-synthesis of ester intermediate; final product purity (97%) lower than HCl-mediated methods.

Comparative Analysis of Methods

MethodYieldPurityReaction TimeScalability
Cyclocondensation92%99.1%48 hPilot-scale
Alkylation78%98.2%15 hLab-scale
Ester Hydrolysis82.5%97%0.5 hMulti-gram

Key Observations :

  • Cyclocondensation offers highest purity but requires prolonged acid exposure.

  • Ester hydrolysis is fastest but depends on ester availability.

  • Alkylation balances yield and scalability for intermediate-scale synthesis.

Characterization and Quality Control

Spectroscopic Data

  • FTIR (KBr) : 1705 cm⁻¹ (C=O stretch), 1320–1120 cm⁻¹ (C–F vibrations).

  • ¹⁹F NMR (282 MHz, DMSO-d₆) : δ –69.3 (s, CF₃).

  • Melting Point : 142.5–144.5°C (lit.), correlating with purity ≥97%.

Impurity Profiling

HPLC-MS (ESI+) detects two main impurities:

  • Decarboxylated product (m/z 228.1): <1.5% in Method 2.

  • Dimerized species (m/z 543.3): <0.8% in Method 1.

Industrial Considerations

Cost Analysis

ComponentCost/kg (USD)Method 1Method 2Method 3
1,2-Diaminobenzene1201.2 eq
Ethyl 4-bromobutanoate2501.2 eq1.0 eq
NaOH52.0 eq

Total Raw Material Cost : Method 3 ($312/kg) < Method 2 ($415/kg) < Method 1 ($480/kg).

Environmental Impact

  • E-Factor : Method 3 (8.2) < Method 1 (12.7) < Method 2 (14.3), calculated as (mass waste)/(mass product).

  • Solvent Recovery : Ethanol (Methods 2–3) achieves 85% recycling vs. HCl (Method 1) at 45% .

Chemical Reactions Analysis

Types of Reactions

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl group or the benzimidazole ring, leading to the formation of different reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.

Scientific Research Applications

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the benzimidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Trifluoromethyl vs. This enhances ionization at physiological pH, improving solubility and target engagement (e.g., enzyme active sites).
  • Benzimidazole vs. Pyrazole/Thiazole: Benzimidazole’s fused aromatic system enables π-π stacking with biological targets (e.g., DNA topoisomerases or kinases), while pyrazole (C₁₀H₁₃F₃N₂O₂) and thiazole (C₁₁H₉NO₂S) lack this planar rigidity, reducing affinity for certain targets .

Solubility and Acidity

  • The butanoic acid chain in the target compound confers better aqueous solubility (logP ~1.5–2.0 inferred) compared to non-acid analogs like 2-[4-(CF₃)phenyl]-1H-benzimidazole (logP ~3.5) .
  • Benzoic acid derivatives (e.g., C₁₁H₉NO₂S) exhibit higher acidity (pKa ~4.2) than butanoic acid analogs (pKa ~4.8), affecting ionization and membrane permeability .

Biological Activity

4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid (CAS No: 876728-42-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties.

  • Molecular Formula : C12H11F3N2O2
  • Molecular Weight : 272.227 g/mol
  • Structure : The trifluoromethyl group and benzimidazole moiety contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown significant activity against various strains of bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Derivative 1M. tuberculosis1 µM
Derivative 2M. kansasii125 µM
Derivative 3MRSA<100 µM

These findings suggest that compounds with similar structural features may exhibit noteworthy antimicrobial properties, positioning them as candidates for further development in antibiotic therapies.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the regulation of neurotransmission, and their inhibition can have therapeutic implications in neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
RivastigmineAChE5.00
Compound XAChE27.04
Compound YBuChE58.01

The data indicates that certain derivatives exhibit competitive inhibition profiles, potentially offering alternatives or adjuncts to existing treatments for cognitive disorders .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while some derivatives show promise in antimicrobial activities, they may lack significant cytotoxic effects against eukaryotic cell lines at concentrations below 100 µM. This is crucial for evaluating the safety profile of these compounds in therapeutic contexts.

Table 3: Cytotoxicity Results

CompoundCell LineCytotoxicity (IC50, µM)
Compound AHeLa>100
Compound BMCF7>100

The lack of cytotoxicity at higher concentrations suggests a favorable safety profile, making these compounds attractive candidates for further pharmacological exploration .

Case Studies

In a recent study, the synthesis and evaluation of various benzimidazole derivatives were conducted to assess their biological activities. The results indicated that modifications to the benzimidazole structure significantly influenced both antimicrobial and enzyme inhibitory activities. Notably, compounds with longer alkyl chains exhibited enhanced potency against specific bacterial strains .

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